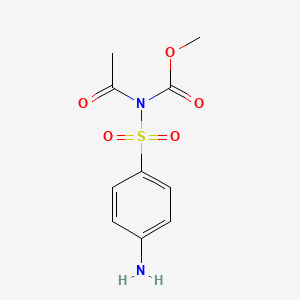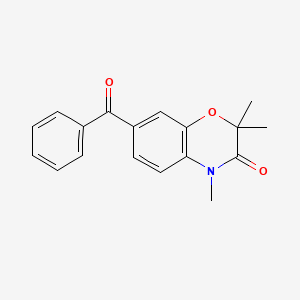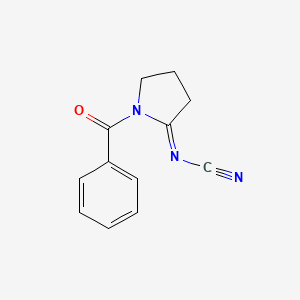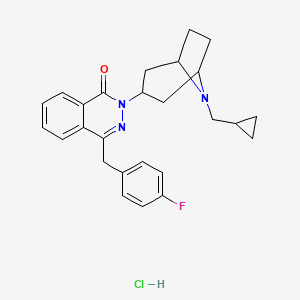
Carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, methyl ester typically involves the reaction of 4-aminobenzenesulfonyl chloride with methyl carbamate . The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include a temperature range of 0-5°C to prevent the decomposition of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale . The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the final product . The industrial production also incorporates purification steps, such as recrystallization, to remove any impurities .
化学反应分析
Types of Reactions
Carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted carbamates and sulfonamides.
科学研究应用
Carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, methyl ester has a wide range of scientific research applications:
作用机制
The mechanism of action of carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, methyl ester involves the inhibition of the enzyme dihydropteroate synthase (DHPS) . This enzyme is crucial for the synthesis of folate in plants, and its inhibition leads to the disruption of folate metabolism, ultimately causing the death of the plant . The compound targets the active site of DHPS, preventing the binding of its natural substrate, para-aminobenzoic acid (PABA) .
相似化合物的比较
Similar Compounds
- Carbamic acid, sulfanilyl-, methyl ester
- Methyl (4-aminophenylsulfonyl)carbamate
- Methyl p-aminobenzenesulfonylcarbamate
Uniqueness
Carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Its ability to inhibit DHPS and its effectiveness as a herbicide set it apart from other similar compounds .
属性
CAS 编号 |
81865-28-3 |
|---|---|
分子式 |
C10H12N2O5S |
分子量 |
272.28 g/mol |
IUPAC 名称 |
methyl N-acetyl-N-(4-aminophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C10H12N2O5S/c1-7(13)12(10(14)17-2)18(15,16)9-5-3-8(11)4-6-9/h3-6H,11H2,1-2H3 |
InChI 键 |
AQXRGTADPFHASO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N(C(=O)OC)S(=O)(=O)C1=CC=C(C=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]ethyl]trimethylammonium chloride](/img/structure/B12717338.png)


![1-[6-chloro-2-(1-imidazol-1-ylethenyl)-3-methylphenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid](/img/structure/B12717373.png)








